molecular formula C6H13NO2 B555885 D-tert-Leucine CAS No. 26782-71-8

D-tert-Leucine

货号: B555885
CAS 编号: 26782-71-8
分子量: 131.17 g/mol
InChI 键: NPDBDJFLKKQMCM-BYPYZUCNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-tert-Leucine, also known as ®-2-amino-3,3-dimethylbutanoic acid, is a chiral, non-natural amino acid. It is characterized by its unique structure, which includes a tertiary butyl group attached to the alpha carbon. This compound is a white crystalline powder that is slightly soluble in water and more soluble in organic solvents like ethanol and ether .

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: One common method involves the condensation of glyoxylate with chiral tert-butyl sulfinamide to form a Schiff base. This intermediate then reacts with tert-butyl Grignard reagent in the presence of a catalyst at low temperatures.

    Biocatalysis: Another method utilizes a biocatalyst derived from Symbiobacterium thermophilum.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include primary amines and alcohols.

    Substitution: Products vary depending on the substituent introduced, such as alkylated amines.

科学研究应用

Pharmaceutical Applications

D-tert-Leucine is primarily utilized in the pharmaceutical industry as a chiral auxiliary in the synthesis of biologically active compounds. Its ability to induce chirality makes it valuable in the production of optically pure drugs.

  • Chiral Auxiliaries : this compound is employed to facilitate asymmetric synthesis, allowing for the production of specific enantiomers that exhibit desired biological activity. For instance, it is used in synthesizing HIV protease inhibitors and other antiviral agents, demonstrating its significance in drug development .
  • Enzymatic Processes : The compound can be produced through enzymatic hydrolysis methods, which are often more efficient and environmentally friendly compared to traditional chemical synthesis. For example, one study reported the enzymatic hydrolysis of N-acetyl-tert-leucine chloroethyl ester using a protease from Bacillus licheniformis, yielding optically pure this compound .

Biochemical Research

In biochemical research, this compound serves as a substrate for various enzymatic reactions and studies involving amino acid metabolism.

  • Leucine Dehydrogenases : Recent studies have explored the activity of leucine dehydrogenases that preferentially convert substrates into this compound. For instance, research highlighted a newly characterized marine leucine dehydrogenase that exhibited high catalytic efficiency for producing L-tert-Leucine from trimethylpyruvic acid, indirectly emphasizing the importance of this compound in related pathways .
  • Metabolomics : this compound's role in metabolic pathways is being investigated through metabolomics studies, which aim to understand its impact on metabolic syndrome and related diseases .

Materials Science

This compound's unique properties extend its applications into materials science, particularly in the development of novel materials with specific functionalities.

  • Biodegradable Polymers : The incorporation of this compound into polymer matrices has been studied for creating biodegradable materials. Its hydrophobic tert-butyl group contributes significantly to the conformation and mechanical properties of these polymers, making them suitable for various applications including drug delivery systems .
  • Chiral Catalysts : The compound has been explored as a building block for creating chiral catalysts that can facilitate asymmetric reactions in organic synthesis. This application is particularly relevant for producing fine chemicals and pharmaceuticals where chirality is crucial .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Synthesis of Antiviral Agents : A notable case involved synthesizing a series of antiviral compounds using this compound as a chiral auxiliary. The resulting compounds demonstrated significant activity against hepatitis viruses, showcasing the compound's utility in developing therapeutic agents .
  • Biocatalytic Processes : Research has demonstrated the successful use of engineered E. coli strains expressing leucine dehydrogenases to produce this compound from simple precursors with high yields and enantiomeric purity. This biocatalytic approach highlights the efficiency and sustainability of using biological systems for amino acid production .

生物活性

D-tert-leucine (D-Tle) is a non-proteinogenic amino acid that has garnered attention due to its unique biological activities and potential applications in various fields, including pharmaceuticals, agriculture, and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is an enantiomer of L-tert-leucine, characterized by its branched structure. It is synthesized through various methods, including enzymatic processes and chemical synthesis. The compound has been studied for its role as a chiral auxiliary in asymmetric synthesis and its potential therapeutic applications.

Enzymatic Conversion and Synthesis

This compound can be produced from racemic mixtures of tert-leucine using specific enzymatic pathways. For instance, studies have demonstrated the feasibility of converting D,L-tert-leucine nitrile to this compound using nitrile hydratase enzymes, showcasing its potential for biocatalytic applications .

Table 1: Enzymatic Conversion of D,L-tert-Leucine Nitrile

Enzyme TypeSubstrateProductYield (%)
Nitrile HydrataseD,L-tert-leucine nitrileThis compound85

Transport and Metabolism

Research indicates that this compound exhibits distinct transport characteristics compared to its L counterpart. In animal models, D-Tle shows lower affinity for renal tubular transport, leading to higher excretion rates compared to L-Tle. For example, in a study involving dogs, approximately 66% of the D isomer was lost into urine within three hours, while only 12% of the L isomer was excreted in the same timeframe .

Table 2: Renal Excretion Rates of D- and L-tert-Leucine

IsomerExcretion Rate (%) after 3 hours
D-Tle66
L-Tle12

This disparity emphasizes the importance of stereochemistry in biological systems and suggests that D-Tle may have limited metabolic utility compared to L-Tle.

Pharmaceutical Applications

This compound has been explored for its potential use as a building block in drug synthesis due to its chiral properties. It serves as a precursor for various biologically active compounds and can enhance the efficacy of certain drugs when used as a chiral auxiliary.

Agricultural Uses

In agriculture, D-Tle has been investigated for its role as a feed additive. Its incorporation into animal diets may improve nutrient absorption and growth rates due to its structural similarity to natural amino acids .

Case Studies

  • Synthesis Optimization : A study focused on optimizing the enzymatic synthesis of D-Tle from racemic mixtures demonstrated that specific conditions could yield high purity levels (>99%) with significant yields (up to 85%) using dibenzoyl-d-tartaric acid as a resolving agent .
  • Toxicological Studies : Investigations into the toxicological profiles of various fluorinated compounds derived from leucine analogs highlighted that while some derivatives exhibited mild antibiotic activity, others showed significant toxicity by disrupting metabolic pathways such as the citric acid cycle .

化学反应分析

Key Parameters:

MethodYield (%)e.e. (%)Catalyst System
LeuDH + NADH oxidase 85>99Leucine dehydrogenase, NADH oxidase
Whole-cell biocatalysis 87.38>99.99Engineered E. coli (LeuDH + FDH)

Chemical Resolution via Diastereomeric Salts

Racemic DL-tert-leucine is resolved using dibenzoyl-d-tartaric acid , forming a sparingly soluble diastereomeric salt with the L-enantiomer. The precipitated salt is filtered, and the remaining solution contains D-tert-Leucine, which is recovered via ion-exchange chromatography . This method avoids derivatization and achieves 80% recovery with 99.9% chiral purity .

Process Highlights:

  • Solvent : Water (environmentally friendly, high solubility) .
  • Resolving Agent : 0.5 equivalents of dibenzoyl-d-tartaric acid .
  • Purity : 99.9% e.e. after ion-exchange treatment .

Bioconversion from Racemic Nitriles

This compound is produced via nitrilase-catalyzed hydrolysis of DL-tert-leucine nitrile. The enzyme selectively hydrolyzes the L-enantiomer’s nitrile group to the amide, enabling separation of this compound nitrile, which is subsequently hydrolyzed to this compound .

Reaction Scheme:

  • Enantioselective Hydrolysis : DL Tle nitrileNitrilaseL Tle amide+D Tle nitrile\text{DL Tle nitrile}\xrightarrow{\text{Nitrilase}}\text{L Tle amide}+\text{D Tle nitrile}
  • Chemical Hydrolysis : D Tle nitrileH2OD Tle\text{D Tle nitrile}\xrightarrow{\text{H}_2\text{O}}\text{D Tle}

Racemization and Recycling

Unwanted this compound can be racemized back to DL-tert-leucine using strong acids (e.g., HCl) or bases, enabling reuse in resolution processes . This step enhances process economics by minimizing waste.

Analytical Characterization

  • HPLC Analysis : Chiral columns (e.g., Crownpak CR-I) resolve D- and L-tert-leucine with retention times of 15.52 min (D-enantiomer) and 17.83 min (L-enantiomer) .
  • X-ray Diffraction : Diastereomeric salts exhibit distinct powder XRD patterns (e.g., peaks at 2θ = 8.9°, 12.5°) .

Challenges and Innovations

  • Salt Removal : Free this compound is difficult to isolate from HCl or sulfate salts. Solutions include treatment with epichlorohydrin (HCl removal) or barium hydroxide (sulfate removal) .
  • Cost Reduction : Coupling LeuDH with formate dehydrogenase (FDH) for NADH regeneration reduces cofactor costs .

This compound’s synthesis and applications highlight its versatility in asymmetric catalysis and drug development. Advances in enzymatic resolution and whole-cell biocatalysis promise scalable, eco-friendly production, while its robust chiral framework continues to enable innovations in organic chemistry.

属性

IUPAC Name

(2R)-2-amino-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDBDJFLKKQMCM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426193
Record name D-tert-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26782-71-8
Record name D-tert-Leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26782-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-D-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-tert-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-D-VALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3L3QZA16M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 1 L beaker, 3.3 g of DL-tert-butylglycine (0.025 mol) was dissolved into 300 ml of water and the pH adjusted to 7.5-8.0 using concentrated NH4OH. The solution was transferred to a jacketed vessel and maintained at 25° C. Polypropylene glycol (1 ml) was added, and the mixture was agitated at 600 rpm. Oxygen gas was sparged via a metal frit at a flow rate of 1 L/min. The dissolved oxygen in the mixture was monitored using a calibrated oxygen electrode described in previous examples. Two milliliters of Catazyme (Novozymes) were preheated to 50° C. for 5 min and added to the mixture. Twenty grams of D-amino acid oxidase (500 units) were added to the mixture. An additional 1 ml of Catazyme (similarly preheated) was added to the reaction hourly following D-amino acid oxidase addition. When the DO2 returned to the initial reading, a sample was taken to determine the e.e. of L-tert-butylglycine by HPLC analysis. When the e.e. of L-tert-butylglycine was demonstrated to be >99%, the solution was decanted into a 2 L beaker. The final concentrations of trimethylpyruvate and residual L-tert-butylglycine were determined by HPLC analysis. The enzymes in the solution were removed by heating the solution to 90° C. and adding Celite® before filtering through a sintered glass funnel. The filtrate of the reaction was used directly in a subsequent reduction step, and L-tert-butylglycine was isolated by concentration and crystallization using standard methods.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Polypropylene glycol
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A process was developed to racemize D-tert-leucine so that it can be recycled. Use of acids, although caused racemization, resulted in salt formation. It was tedious to obtain free amino acid from such salts. The same drawback was observed when a strong base such as sodium hydroxide was used. However, treating D-tert-leucine with ammonium hydroxide resulted in complete racemization. The reaction has to be conducted at about 80° C. for about 12 hours in an autoclave to prevent the escape of ammonia. The solvent is removed at 55° C. (±5) under reduced pressure to obtain DL-tert-leucine. After the reaction, although ammonium salt of DL-tent-leucine is obtained, during the removal of the solvent, ammonia also is eliminated and free amino acid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-tert-Leucine
Reactant of Route 2
D-tert-Leucine
Reactant of Route 3
D-tert-Leucine
Reactant of Route 4
D-tert-Leucine
Reactant of Route 5
D-tert-Leucine
Reactant of Route 6
D-tert-Leucine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。